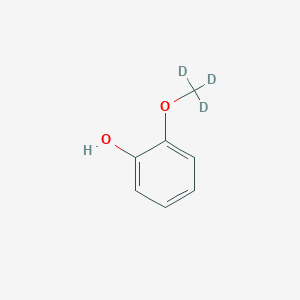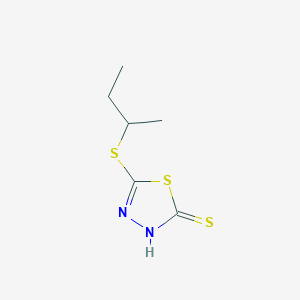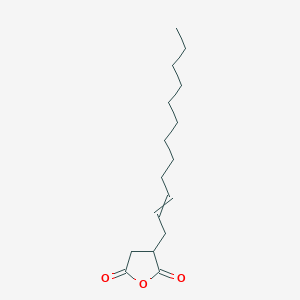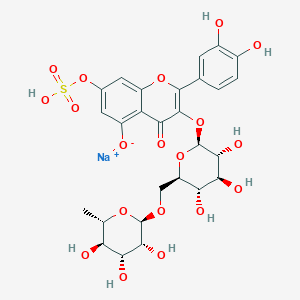
Rutocide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rutocide is a bioactive compound found in various plant species, including citrus fruits, buckwheat, and tea. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of rutocide is not fully understood, but studies suggest that it exerts its biological effects through various pathways, including the modulation of cellular signaling pathways, inhibition of reactive oxygen species generation, and activation of antioxidant enzymes. Rutocide has been shown to regulate the expression of genes involved in inflammation and oxidative stress, leading to the suppression of these pathological processes.
Effets Biochimiques Et Physiologiques
Rutocide has been shown to possess a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to scavenge free radicals and prevent lipid peroxidation, which can lead to cellular damage. Rutocide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the expression of anti-inflammatory cytokines, such as IL-10. In addition, rutocide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using rutocide in lab experiments is its wide range of biological activities, which can be utilized for various research applications. However, one of the limitations of rutocide research is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the purity and quality of rutocide can vary depending on the extraction method and source, which can affect the reproducibility and accuracy of the results.
Orientations Futures
Future research on rutocide should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Studies should also investigate the optimal dosage and administration methods of rutocide for maximum efficacy and safety. In addition, the development of novel extraction and purification methods for rutocide can help improve its purity and quality, leading to more accurate and reproducible results. Finally, the use of rutocide in combination with other bioactive compounds or drugs can help enhance its biological activities and improve its therapeutic potential.
Méthodes De Synthèse
Rutocide can be extracted from various plant sources using different methods, including solvent extraction, steam distillation, and supercritical fluid extraction. The most common method for the isolation of rutocide is by using solvent extraction, where the plant material is macerated with a solvent such as ethanol, methanol, or water, followed by filtration and evaporation of the solvent. The resulting crude extract is then purified using chromatography techniques such as column chromatography, thin-layer chromatography, or high-performance liquid chromatography.
Applications De Recherche Scientifique
Rutocide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. It has been shown to possess antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation, two major factors contributing to the development of these diseases.
Propriétés
Numéro CAS |
108916-86-5 |
|---|---|
Nom du produit |
Rutocide |
Formule moléculaire |
C27H29NaO19S |
Poids moléculaire |
712.6 g/mol |
Nom IUPAC |
sodium;2-(3,4-dihydroxyphenyl)-4-oxo-7-sulfooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O19S.Na/c1-8-17(31)20(34)22(36)26(42-8)41-7-15-18(32)21(35)23(37)27(44-15)45-25-19(33)16-13(30)5-10(46-47(38,39)40)6-14(16)43-24(25)9-2-3-11(28)12(29)4-9;/h2-6,8,15,17-18,20-23,26-32,34-37H,7H2,1H3,(H,38,39,40);/q;+1/p-1/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |
Clé InChI |
MBAMAVJZWODBKH-ZAAWVBGYSA-M |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
Synonymes |
utin sodium sulfate rutin sulfate rutin sulfate, monosodium salt, monohydrogen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



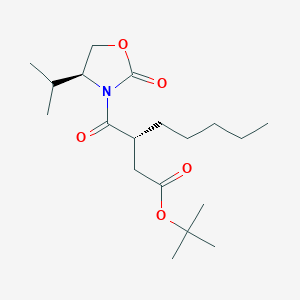
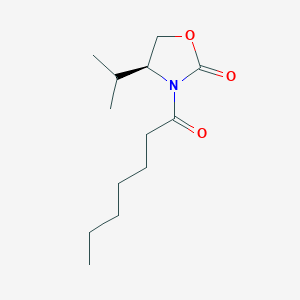
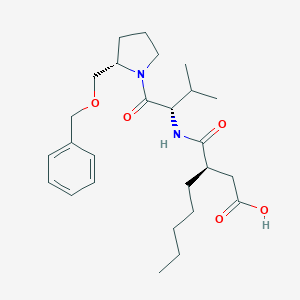
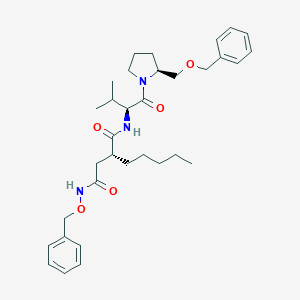
![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
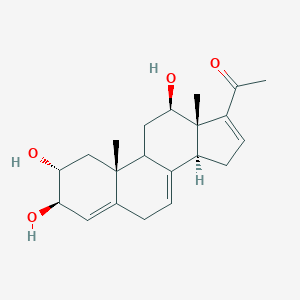
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)
